Geranylgeranic acid

Description

Historical Context of Isoprenoid Metabolite Research

Isoprenoids, also known as terpenoids, represent one of the most ancient and diverse classes of natural products, with tens of thousands of structures identified to date. csic.escreative-proteomics.com These compounds are fundamental to life, playing critical roles in all three domains: Archaea, Bacteria, and Eukarya. researchgate.netnih.govoup.com Their functions are remarkably varied, ranging from primary roles in respiration (e.g., ubiquinone), photosynthesis (e.g., carotenoids, chlorophylls), and membrane structure (e.g., sterols) to specialized functions in cell signaling and defense. csic.esoup.com

The journey to understand isoprenoid biosynthesis has been marked by key discoveries that unveiled two distinct and ancient pathways:

The Mevalonate (B85504) (MVA) Pathway: For a long time, the MVA pathway, which starts from acetyl-CoA, was believed to be the universal route for isoprenoid biosynthesis in all organisms. pnas.org First elucidated in yeast and mammals, this pathway is now known to be active in the cytosol of plants, as well as in fungi, archaea, and some bacteria. pnas.orgencyclopedia.pub The discovery of the MVA pathway was a landmark in biochemistry, establishing the foundational steps for the synthesis of cholesterol and other vital non-steroidal isoprenoids. mdpi.com

The Methylerythritol 4-Phosphate (MEP) Pathway: In the mid-1990s, research revealed an alternative, MVA-independent pathway for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). csic.esportlandpress.com This pathway, often called the non-mevalonate pathway, was identified in bacteria and plant plastids. portlandpress.com It begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. pnas.org This discovery fundamentally shifted the understanding of isoprenoid metabolism, demonstrating that different life forms evolved distinct strategies to produce the same essential building blocks.

This dual-pathway paradigm is a central theme in the history of isoprenoid research, highlighting the evolutionary divergence of metabolic strategies. The elucidation of these pathways provided the necessary framework to investigate the biosynthesis and function of specific downstream metabolites, including geranylgeranic acid.

Foundational Significance within the Isoprenoid Pathway

All isoprenoids are synthesized from the five-carbon (C5) universal precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.comencyclopedia.pub These units are produced by either the MVA or MEP pathway. encyclopedia.pub Subsequent head-to-tail condensation of these C5 units by prenyltransferase enzymes generates linear isoprenoid diphosphates of varying lengths, which serve as the direct precursors for the vast array of isoprenoids.

This compound's significance stems from its position as a derivative of a key C20 intermediate in this pathway:

Geranylgeranyl Diphosphate (GGPP): The sequential condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), produces the C20 compound geranylgeranyl diphosphate (GGPP). avantiresearch.combiorxiv.org GGPP is a critical branch point in the isoprenoid pathway. researchgate.net It is the precursor for a multitude of essential molecules, including carotenoids, chlorophylls (B1240455), tocopherols (B72186) (Vitamin E), plastoquinones, and gibberellins (B7789140) (plant hormones). biorxiv.orgresearchgate.net Furthermore, GGPP is the isoprenoid donor for protein geranylgeranylation, a vital post-translational modification where the geranylgeranyl group is attached to proteins, influencing their localization and function. mdpi.comavantiresearch.com

This compound is formed from this crucial GGPP pool. It is considered a naturally occurring acyclic isoprenoid fatty acid. smolecule.com Its biosynthesis has been confirmed to occur from mevalonic acid in mammalian cells, indicating it is an endogenous compound and not solely derived from diet. nih.govsmolecule.com The conversion of geranylgeraniol (B1671449), a derivative of GGPP, to this compound has been observed in biochemical studies. pnas.org

Overview of Academic Research Trajectories on this compound

While this compound was identified as a metabolite of mevalonic acid as early as 1983, its biological significance remained largely unexplored for many years. nih.gov More recent academic inquiry has followed several distinct, yet interconnected, trajectories, primarily focusing on its cellular activities and endogenous nature.

Key Research Areas:

| Research Area | Key Findings |

| Oncology and Cell Death | Research has shown that this compound can induce cell death in human hepatoma (liver cancer) cell lines. nih.govsmolecule.com The mechanism is reported to involve a specific form of programmed cell death known as pyroptosis, which is triggered by endoplasmic reticulum (ER) stress responses initiated through Toll-like receptor 4 (TLR4) signaling. nih.govnih.gov |

| Endogenous Biosynthesis and Presence | Initially thought to be primarily obtained from dietary sources like turmeric, studies have conclusively demonstrated that this compound is biosynthesized in mammals. nih.govsmolecule.com Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), endogenous this compound has been detected in various rat tissues, including the liver, testis, and cerebrum. nih.govnih.gov The involvement of the enzyme monoamine oxidase B in its biosynthesis has also been shown. nih.govnih.gov |

| Reproductive Biology | In addition to its effects on cancer cells, research has also explored the in vivo effects of this compound on reproduction. nih.govnih.gov |

These research avenues have transformed the perception of this compound from a simple metabolite to a bioactive endogenous fatty acid with complex signaling roles. The investigation into its non-retinoid mechanism of inducing cell death, in particular, has opened new avenues for understanding cellular stress pathways and their potential for therapeutic targeting. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

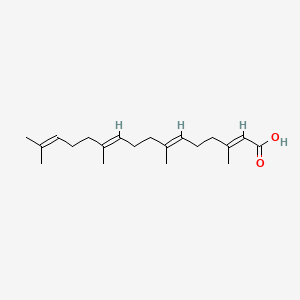

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/b17-11+,18-13+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNLKILVMCHHSD-OZFNKYQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83807-40-3 | |

| Record name | Geranylgeranic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083807403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Enzymatic Conversion of Geranylgeranic Acid

Mevalonate (B85504) Pathway Precursors to Geranylgeranic Acid

The journey to this compound begins with a series of enzymatic reactions within the mevalonate pathway, culminating in the formation of a key 20-carbon intermediate.

The biosynthesis of isoprenoids originates from the simple precursor acetyl-CoA. oup.com Through a sequence of enzymatic steps, acetyl-CoA is converted into the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.combiorxiv.org These C5 units are the fundamental components for all isoprenoids. biorxiv.org

The formation of geranylgeranyl diphosphate (GGPP) is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS), also known as GGDPS. csic.esresearchgate.net GGPPS facilitates the condensation of one molecule of farnesyl diphosphate (FPP), a 15-carbon isoprenoid, with one molecule of IPP. csic.es FPP itself is formed by the sequential addition of two IPP molecules to DMAPP, a process catalyzed by farnesyl diphosphate synthase (FDPS). csic.es GGPPS is a member of the prenyltransferase family and its activity is crucial as it creates the C20 backbone that is the direct precursor to a variety of essential molecules, including this compound. csic.esresearchgate.net In mammals, GGPP is known to be specifically biosynthesized independently of the synthesis of other long-chain isoprenoids like the side chain of Coenzyme Q10. nih.gov

Table 1: Key Enzymes in the Formation of Geranylgeranyl Diphosphate (GGPP)

| Enzyme | Abbreviation | Function | Substrates | Product |

| Farnesyl Diphosphate Synthase | FDPS | Catalyzes the formation of FPP | DMAPP, IPP | Farnesyl Diphosphate (FPP) |

| Geranylgeranyl Diphosphate Synthase | GGPPS/GGDPS | Catalyzes the formation of GGPP | FPP, IPP | Geranylgeranyl Diphosphate (GGPP) |

Once GGPP is synthesized, it undergoes a multi-step enzymatic conversion to yield this compound. This process involves dephosphorylation followed by two oxidation steps.

The initial step is the conversion of GGPP to geranylgeraniol (B1671449) (GGOH). This is achieved through the action of a specific geranylgeranyl diphosphate phosphatase. nih.govnih.gov Studies in rat liver microsomes have identified a geranylgeranyl pyrophosphatase (GGPPase) activity that is highly specific for GGPP and does not hydrolyze FPP or other allyl pyrophosphates. core.ac.uk In plants, membrane-bound GGPP phosphatases have been identified that catalyze the dephosphorylation of GGPP to GGOH. nih.govresearchgate.net Research on Croton stellatopilosus suggests this conversion occurs via two successive monodephosphorylation reactions. researchgate.netresearchgate.net

The subsequent oxidation of GGOH to this compound occurs in two steps, via the intermediate geranylgeranial (GGal). nih.gov The first oxidation, from GGOH to GGal, is catalyzed by a geranylgeraniol oxidase activity. core.ac.uk This is followed by the oxidation of GGal to this compound, a reaction mediated by an aldehyde dehydrogenase. nih.gov

Several key oxidoreductases and other enzymes have been identified in the conversion of GGOH to this compound.

Geranylgeranyl Diphosphate Phosphatase: This enzyme initiates the conversion by removing the diphosphate group from GGPP. In plants, two isoforms of membrane-bound GGPP phosphatase (PI and PII) have been purified and characterized from Croton stellatopilosus. nih.gov Both enzymes are Mg2+-independent and have slightly acidic pH optima. nih.gov In mammals, a specific GGPP pyrophosphatase activity has been reported in rat liver microsomes. core.ac.uk More recently, type 1 polyisoprenoid diphosphate phosphatase (PDP1) has been suggested to be involved in the dephosphorylation of GGPP to GGOH. nih.gov

Monoamine Oxidase B (MAO-B): In human hepatoma cells, the oxidation of GGOH to GGal is primarily catalyzed by the mitochondrial enzyme monoamine oxidase B (MAO-B). nih.govfrontiersin.org This reaction is NAD(P)+-independent and consumes molecular oxygen. nih.gov Inhibition or silencing of MAO-B has been shown to reduce the levels of intracellular this compound. frontiersin.org

Cytochrome P450 3A4 (CYP3A4): Interestingly, in MAO-B knockout human hepatoma cells, the levels of endogenous this compound remain unchanged. nih.govresearchgate.net This suggests the existence of a compensatory pathway. Research has identified the cytochrome P450 enzyme CYP3A4 as a backup enzyme that can catalyze the oxidation of GGOH to GGal in the absence of MAO-B. nih.govnih.govresearchgate.net The expression of CYP3A4 is upregulated in MAOB-knockout cells, and recombinant human CYP3A4 has been shown to directly catalyze this reaction. nih.govresearchgate.net

Alcohol Dehydrogenases (ADHs): Studies in rat tissues have shown that the oxidation of GGOH to its aldehyde intermediate can be mediated by alcohol dehydrogenases, specifically ADH1 in the liver and colon, and ADH7 in the stomach and lung. nih.govnih.gov

Aldehyde Dehydrogenases (ALDHs): The final step, the oxidation of GGal to this compound, is catalyzed by a microsomal aldehyde dehydrogenase. nih.govnih.gov This step is NAD(P)+-dependent. nih.gov The ALDHs involved appear to be non-specific. nih.gov The family of aldehyde dehydrogenases is a large group of enzymes that catalyze the oxidation of various aldehydes to their corresponding carboxylic acids. wikipedia.orgfrontiersin.org

Aldo-Keto Reductases (AKRs): In addition to the oxidative enzymes, aldo-keto reductases (AKRs) have been identified that can reduce GGal back to GGOH. nih.gov In rats, AKR1C15 is the major reductase, while in humans, AKR1B10 and AKR1C3 have been shown to efficiently reduce geranylgeranial. nih.govnih.gov These enzymes may play a role in regulating the bioavailability of GGOH. nih.govnih.gov

Table 2: Enzymes Involved in the Conversion of Geranylgeranyl Diphosphate to this compound

| Enzyme/Enzyme Class | Abbreviation | Function | Substrate(s) | Product | Cellular Location | Cofactor(s) |

| Geranylgeranyl Diphosphate Phosphatase | GGPPase/PDP1 | Dephosphorylation of GGPP | Geranylgeranyl Diphosphate | Geranylgeraniol | Microsomes/Membrane-bound | Mg2+-independent |

| Monoamine Oxidase B | MAO-B | Oxidation of GGOH | Geranylgeraniol | Geranylgeranial | Mitochondria | O2 |

| Cytochrome P450 3A4 | CYP3A4 | Oxidation of GGOH (compensatory) | Geranylgeraniol | Geranylgeranial | Microsomes | NADPH |

| Alcohol Dehydrogenase | ADH | Oxidation of GGOH | Geranylgeraniol | Geranylgeranial | Cytosol/Mitochondria | NAD+ |

| Aldehyde Dehydrogenase | ALDH | Oxidation of GGal | Geranylgeranial | This compound | Microsomes | NAD(P)+ |

| Aldo-Keto Reductase | AKR | Reduction of GGal | Geranylgeranial | Geranylgeraniol | Cytosol | NADPH |

The enzymes involved in the biosynthesis of this compound exhibit a degree of substrate specificity. For instance, the GGPP phosphatase from rat liver is highly specific for GGPP and does not act on FPP. core.ac.uk In Croton stellatopilosus, the purified phosphatases also showed a preference for GGPP over farnesyl and geranyl diphosphates. nih.gov Recombinant human MAO-B, but not MAO-A, was found to catalyze the oxidation of GGOH to GGal. researchgate.net Fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene, is known to oxidize a variety of long-chain aliphatic aldehydes, and a "gatekeeper" helix has been identified as important for its substrate specificity. researchgate.net

Enzymatic Transformation of GGPP to this compound

Characterization of Key Oxidoreductases and Other Enzymes

Alternative Biosynthetic Routes and Metabolic Branch Points

While the mevalonate pathway is the primary source of GGPP in mammals, it is important to consider alternative routes and the role of GGPP as a metabolic hub. biorxiv.orgnih.gov

In plants, algae, and some bacteria, an alternative pathway for the synthesis of IPP and DMAPP exists, known as the methylerythritol 4-phosphate (MEP) pathway. oup.comd-nb.infoibb.waw.pl This pathway operates in the plastids and is the source of precursors for molecules like carotenoids and chlorophylls (B1240455). oup.combiorxiv.org In plants, there is evidence of cross-talk between the cytosolic mevalonate pathway and the plastidial MEP pathway. oup.comd-nb.info

In mammals, the focus remains on the mevalonate pathway. However, the discovery of CYP3A4 as a backup enzyme for MAO-B in geranylgeraniol oxidation points to a degree of metabolic flexibility and alternative processing at this step. nih.govnih.gov

GGPP itself is a critical branch point in isoprenoid metabolism. oup.combiorxiv.org Besides being a precursor for this compound, GGPP is utilized for the synthesis of a wide range of essential molecules, including:

Protein Prenylation: GGPP is the isoprenoid donor for the geranylgeranylation of proteins, a post-translational modification crucial for their membrane association and function. csic.esresearchgate.netmdpi.comresearchgate.net

Diterpenes: In plants, GGPP is the precursor for a vast array of diterpenoids. biorxiv.org

Carotenoids and Chlorophylls: In photosynthetic organisms, GGPP is the precursor for the synthesis of carotenoids and the phytol (B49457) tail of chlorophylls. biorxiv.orgfrontiersin.org

Gibberellins (B7789140): These plant hormones are also derived from GGPP. biorxiv.org

Ubiquinone (Coenzyme Q): GGPP can be an intermediate in the biosynthesis of the isoprenoid side chain of ubiquinone in mitochondria. biorxiv.orgnih.gov

The allocation of GGPP to these different pathways is tightly regulated, ensuring that the cell's needs for these various isoprenoid products are met. biorxiv.orgcsic.es

Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated at multiple levels, starting from the upstream mevalonate pathway and extending to the specific enzymes involved in its final synthesis.

The mevalonate pathway is subject to feedback inhibition. The key rate-limiting enzyme, HMG-CoA reductase, is regulated by sterol levels through the SREBP (sterol regulatory element-binding protein) pathway. nih.gov Furthermore, intermediates of the isoprenoid pathway, including GGPP, can exert feedback inhibition on upstream enzymes. core.ac.uklipidbank.jp For example, GGPP has been shown to inhibit the activity of GGPPS. core.ac.uk

The expression of GGPPS itself can be regulated at the transcriptional level. nih.gov In plants, different GGPPS isoforms are expressed in different cellular compartments and tissues, allowing for specific control over GGPP pools for various metabolic needs. biorxiv.orgcsic.esfrontiersin.org

The regulation of the final steps of this compound synthesis is also becoming clearer. The upregulation of CYP3A4 expression in MAOB-knockout cells is a prime example of a regulatory mechanism ensuring the maintenance of endogenous this compound levels. nih.govresearchgate.net This suggests a system of enzymatic compensation. The activity of aldo-keto reductases, which can reverse the oxidation of geranylgeranial, also represents a potential point of regulation for the net synthesis of this compound. nih.govnih.gov Additionally, the nuclear receptors PXR and CAR are known to regulate the expression of various drug-metabolizing enzymes, including CYPs, which could indirectly influence this compound levels. mdpi.com

Transcriptional and Translational Control Mechanisms

The biosynthesis of this compound is tightly regulated through the transcriptional and translational control of its key biosynthetic enzymes. The expression levels of GGPPS, MAO-B, and ALDH are governed by a complex interplay of transcription factors and post-transcriptional modifiers like microRNAs.

Monoamine Oxidase B (MAO-B): The transcriptional regulation of the MAO-B gene is intricate and involves multiple transcription factors. The MAO-B promoter is GC-rich and contains binding sites for the transcription factor Sp1, which plays a major role in its regulation. Other key transcription factors that modulate MAO-B expression include Early growth response 1 (Egr1), cAMP response element-binding protein (CREB), Krüppel-like factor 11 (KLF11), and transforming growth factor-β-inducible early gene 2 (TIEG2). ddtjournal.comnih.govnih.gov For instance, KLF11 can act as an activator for MAO-B expression by binding to Sp/KLF sites in its core promoter. ddtjournal.com Conversely, TIEG2 can act as a repressor at the CACCC element within the MAO-B promoter. nih.gov Post-transcriptional regulation also plays a role, with microRNAs such as miR-300 and miR-1224 being identified as inhibitors of MAO-B translation. nih.govresearchgate.net

Aldehyde Dehydrogenase (ALDH): The transcriptional control of ALDH genes, which catalyze the final step of GGA synthesis, is critical for cellular function. The promoter for the ALDH1A1 gene, for example, contains CCAAT and octamer (OCT) binding motifs. nih.gov The transcription factor Nuclear Factor Y (NF-Y), which binds to the CCAAT box, is a key regulator. nih.govnih.gov Notably, the differential expression of two alternatively spliced isoforms of NF-Y, NFYA-long and NFYA-short, influences ALDH1A1 transcription. nih.gov The expression of various ALDH isozymes can be induced by ligands for nuclear receptors and transcription factors, including the aryl hydrocarbon receptor (AhR), constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), and NF-E2-related factor 2 (Nrf2). oup.comoup.com Peroxisome proliferator-activated receptor alpha (PPARα) ligands, in particular, have been shown to induce the mRNA expression of a broad range of ALDHs. oup.comoup.com Regulation can also occur at the post-transcriptional level, affecting the mRNA itself. royalsocietypublishing.org

Post-Translational Modulation of Biosynthetic Enzymes

The activity of the enzymes involved in this compound biosynthesis is further fine-tuned by post-translational modifications (PTMs). These covalent modifications can alter enzyme stability, localization, and catalytic efficiency, providing a rapid mechanism for controlling metabolic flux.

Geranylgeranyl Diphosphate Synthase (GGPPS): GGPPS is central to the process of protein prenylation, a PTM where a geranylgeranyl group is attached to target proteins, such as those in the Ras superfamily of small GTPases. nih.govaacrjournals.org This modification is essential for the proper membrane localization and function of these proteins. nih.gov While GGPPS facilitates the PTM of other proteins, information regarding the PTM of the GGDPS enzyme itself is less detailed.

Monoamine Oxidase B (MAO-B): The MAO-B protein is known to undergo post-translational modifications. One identified PTM is N-terminal acetylation, where the amino-terminal residue is blocked by an acetyl group. researchgate.net While serine phosphorylation has been reported for the related MAO-A enzyme, suggesting a potential for similar regulation, specific phosphorylation sites on MAO-B are not as well-characterized. nih.gov The function of MAO enzymes can be significantly influenced by such modifications. usask.ca

Aldehyde Dehydrogenase (ALDH): Mitochondrial ALDH2, a key enzyme in aldehyde metabolism, is subject to a wide array of post-translational modifications that significantly impact its activity. nih.govresearchgate.net These PTMs include:

Phosphorylation: PKCε-mediated phosphorylation of serine/threonine residues can activate ALDH2. mdpi.com

Acetylation: The acetylation state of ALDH2 can modulate its function. nih.govmdpi.com

Oxidative Modifications: The enzyme's activity is sensitive to oxidative stress. Cysteine residues in the active site can undergo oxidative modifications, leading to inactivation. nih.gov

Nitration and S-Nitrosylation: These modifications, which occur under conditions of nitrosative stress, generally result in the inactivation of ALDH2. nih.govmdpi.com

Sulfur Modification: Reactive sulfur species have been shown to inhibit ALDH activity, likely through the modification of key cysteine residues, a process that is reversible by reducing agents. bibliotekanauki.pl

These modifications provide a dynamic layer of control, allowing cells to rapidly respond to metabolic changes and environmental stressors by modulating the rate of GGA production. nih.gov

Biological Roles of Geranylgeranic Acid in Cellular Processes

Involvement in Protein Post-Translational Modification

Geranylgeranic acid plays a crucial role in the post-translational modification of proteins, primarily by serving as a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP). smolecule.com GGPP is the direct donor of the geranylgeranyl lipid group in a process known as geranylgeranylation, which is essential for the function of numerous proteins. wikipedia.orgresearchgate.net This modification involves the covalent attachment of the 20-carbon geranylgeranyl isoprenoid to cysteine residues near the C-terminus of target proteins. wikipedia.org

Geranylgeranylation of Small GTPases (e.g., Ras, Rab Family Proteins)

A primary class of proteins that undergo geranylgeranylation are the small GTP-binding proteins, or GTPases, which act as molecular switches in a multitude of cellular signaling pathways. plos.org The process is catalyzed by specific enzymes: geranylgeranyl transferase I (GGTase-I) and Rab geranylgeranyl transferase (RabGGTase or GGTase-II). wikipedia.org

Ras Superfamily Proteins: Members of the Ras superfamily, including the Rho and Rac families, are typically modified by GGTase-I, which attaches a single geranylgeranyl group to a cysteine within a C-terminal "CaaX" motif. wikipedia.orguniprot.org

Rab Family Proteins: The Rab family of GTPases, which are master regulators of vesicular transport, are substrates for RabGGTase. plos.orgnih.gov This enzyme, in conjunction with a Rab Escort Protein (REP), typically attaches two geranylgeranyl groups to two C-terminal cysteine residues. plos.orgnih.gov This double modification is a hallmark of most Rab proteins and is critical for their function. plos.orgresearchgate.net

Functional Implications of Protein Geranylgeranylation

The attachment of the hydrophobic geranylgeranyl moiety, derived from precursors like this compound, has profound consequences for the function of the modified protein.

The principal function of geranylgeranylation is to act as a lipid anchor, facilitating the attachment of otherwise soluble proteins to intracellular membranes. wikipedia.org This membrane association is indispensable for the biological activity of small GTPases.

Rab Proteins: For Rab GTPases, geranylgeranylation is a prerequisite for their recruitment to the membranes of specific organelles and transport vesicles. plos.org This localization is essential for their role in orchestrating vesicle budding, motility, and fusion events that underpin the entire endomembrane trafficking system. plos.org The lipid anchor ensures that each Rab protein is targeted to its correct membrane domain to regulate specific trafficking steps. reactome.org

Rho Family Proteins: Similarly, for Rho family GTPases, the geranylgeranyl anchor is required for their localization to the plasma membrane, where they regulate the actin cytoskeleton, cell adhesion, and migration. wikipedia.org

Beyond membrane anchoring, geranylgeranylation can also directly influence a protein's ability to interact with other proteins. The lipid modification can promote conformational changes or provide a binding interface necessary for the assembly of signaling complexes at the membrane surface. For instance, the ability of Rab proteins to recruit their specific effector proteins, which execute the downstream functions of vesicle transport, is dependent on their proper membrane localization via the geranylgeranyl anchors. researchgate.net

Modulation of Protein Localization and Trafficking

Participation in Intracellular Signaling Cascades

This compound itself, not just its role as a GGPP precursor, is an active signaling molecule that can directly influence intracellular pathways.

Crosstalk with Toll-like Receptor (TLR) Signaling Pathways

Research has identified a direct interaction between this compound and the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov In human hepatoma cells, GGA has been shown to trigger TLR4-mediated signaling cascades. nih.gov This engagement leads to an endoplasmic reticulum (ER) stress response and the activation of specific caspases, such as caspase-4. nih.govnih.gov

This signaling cascade ultimately results in a form of inflammatory programmed cell death known as pyroptosis. nih.govnih.gov The activation of the TLR4 pathway by GGA involves the translocation of the transcription factor NF-κB to the nucleus and the priming of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses. nih.gov This demonstrates a specific signaling function for this compound, distinct from the general functions of protein geranylgeranylation, linking lipid metabolism directly to the innate immune signaling machinery. duke.eduresearchgate.net

Influence on PI3Kδ-AKT-GSK3 Signaling Axis

The Phosphoinositide 3-kinase (PI3K)-AKT-Glycogen Synthase Kinase 3 (GSK3) pathway is a central signaling cascade that regulates a wide array of cellular functions, including proliferation, survival, apoptosis, and metabolism. nih.gov Activation of this pathway, typically initiated by growth factors, leads to the activation of PI3K and subsequently the protein kinase AKT. nih.gov Active AKT phosphorylates and inactivates GSK3, a constitutively active kinase. nih.govtandfonline.com In its active state, GSK3 phosphorylates numerous substrates, often marking them for degradation or altering their function to suppress growth and promote apoptosis. frontiersin.org

While this compound is known to induce processes regulated by this axis, such as apoptosis and cell cycle arrest, direct evidence from the reviewed literature specifically demonstrating that GGA modulates the PI3Kδ-AKT-GSK3 signaling pathway is not established. However, the outcomes of GGA treatment, such as the induction of apoptosis and effects on cell cycle proteins, are phenomena heavily influenced by the PI3K-AKT-GSK3 axis. For instance, GSK3 is a known regulator of cyclin D1 stability and can promote apoptosis through various mechanisms, including the destabilization of anti-apoptotic proteins like MCL-1. frontiersin.orgnih.gov Therefore, while a direct mechanistic link remains to be elucidated, the biological effects of GGA are intertwined with the functional outputs of this critical signaling network.

Modulation of Endoplasmic Reticulum Stress Responses

This compound is a potent inducer of Endoplasmic Reticulum (ER) stress and the subsequent Unfolded Protein Response (UPR) in certain cell types, particularly human hepatoma cells. frontiersin.orgmdpi.com This response is a key element of GGA's mechanism of action, leading to lipotoxicity and programmed cell death. frontiersin.org

Research indicates that GGA-induced ER stress is initiated through the activation of Toll-like receptor 4 (TLR4) signaling. plos.orgnih.gov This activation triggers the UPR, a complex signaling network aimed at restoring ER homeostasis. A hallmark of the GGA-induced UPR is the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in one of the three major UPR branches. frontiersin.orgmdpi.com This leads to the production of the active XBP1s transcription factor, which upregulates genes involved in protein folding and degradation. researchgate.net Studies have shown that co-treatment with oleic acid can block GGA's ability to induce ER stress and XBP1 splicing. plos.orgfrontiersin.org The induction of the UPR by GGA is an upstream event that contributes significantly to its cytotoxic effects, including the initiation of pyroptosis. nih.govthegoodscentscompany.com

| Molecular Event | Observation in Response to GGA | Cell Line | Reference |

|---|---|---|---|

| Initiation Pathway | Mediated through Toll-like receptor 4 (TLR4) signaling. | HuH-7 | plos.orgnih.gov |

| XBP1 mRNA Splicing | Induced within 15 minutes of treatment. | HuH-7 | nih.gov |

| XBP1s Protein | Detected in the nucleus after 2 hours. | HuH-7 | researchgate.net |

| CHOP (DDIT3) mRNA | Upregulated after 8 hours. | HuH-7 | nih.gov |

| Inhibition | Blocked by co-treatment with oleic acid or TLR4 inhibitor VIPER. | HuH-7 | frontiersin.orgnih.gov |

Regulation of Cellular Homeostasis and Fate

GGA plays a crucial role in determining cell fate by influencing proliferation, programmed cell death, and differentiation. Its effects are particularly pronounced in cancer cells, where it can disrupt normal homeostatic mechanisms.

Impact on Cellular Proliferation Kinetics

This compound has been shown to inhibit the proliferation of human hepatoma-derived cell lines. nih.govfrontiersin.org This growth suppression is not due to a change in the transcription of key cell cycle genes but rather through post-transcriptional and post-translational modifications. frontiersin.orgnih.gov

A primary target of GGA is cyclin D1, a key regulatory protein for the G1 phase of the cell cycle. nih.govfrontiersin.org Treatment with GGA leads to a rapid downregulation of cyclin D1 protein expression. nih.govfrontiersin.orgroyalsocietypublishing.org This reduction is mediated by both the translational suppression of the CCND1 gene and the promotion of cyclin D1's proteasomal degradation. frontiersin.orgnih.gov The decrease in cyclin D1 levels leads to the dephosphorylation of the Retinoblastoma protein (RB) at serine-780, a target site for the cyclin D1-CDK4 kinase complex. nih.govfrontiersin.org Dephosphorylated RB becomes active and translocates to the nucleus, where it suppresses the E2F1 transcription factor, thereby halting cell cycle progression and contributing to the observed growth suppression. nih.govfrontiersin.org

| Target Protein | Effect of GGA Treatment | Mechanism | Cell Line | Reference |

|---|---|---|---|---|

| Cyclin D1 | Rapid downregulation of protein levels. | Translational suppression and proteasomal degradation. | HuH-7, PLC/PRF/5, HepG-2 | nih.govfrontiersin.orgnih.gov |

| Retinoblastoma (RB) | Decreased phosphorylation at Ser-780. | Consequence of Cyclin D1/CDK4 inhibition. | HuH-7 | nih.govfrontiersin.org |

| Retinoblastoma (RB) | Nuclear accumulation. | Activation upon dephosphorylation. | HuH-7 | nih.govfrontiersin.org |

| E2F1 | Gradual decrease in protein level. | Suppression by active RB. | HuH-7 | frontiersin.org |

Induction of Programmed Cell Death Mechanisms (e.g., Pyroptosis)

One of the most significant biological activities of this compound is its ability to induce a specific form of programmed cell death known as pyroptosis, particularly in human hepatoma cells. nih.govnih.govmdpi.com This lytic, inflammatory form of cell death is distinct from apoptosis, which is induced by other retinoids like all-trans retinoic acid (ATRA). mdpi.com

The pyroptotic pathway initiated by GGA is a multi-step process that begins with TLR4-mediated ER stress. plos.orgnih.govthegoodscentscompany.com This is followed by a rapid loss of the mitochondrial membrane potential and hyperproduction of mitochondrial superoxide (B77818). nih.govtandfonline.com These events lead to the activation of specific caspases. Caspase-4 is activated early in response to the UPR, which then cleaves Gasdermin D (GSDMD). plos.org The N-terminal fragment of GSDMD translocates to the plasma membrane, forming pores that lead to cell swelling and lysis. plos.org Concurrently, GGA treatment leads to the activation of the NLRP3 inflammasome and subsequent activation of Caspase-1, which further processes GSDMD and pro-inflammatory cytokines, amplifying the pyroptotic response. plos.org

| Stage | Key Event | Mediators | Reference |

|---|---|---|---|

| Initiation | ER Stress/Unfolded Protein Response | TLR4 | plos.orgnih.gov |

| Mitochondrial Dysfunction | Loss of membrane potential, superoxide production | - | tandfonline.com |

| Non-Canonical Inflammasome | Caspase-4 activation, GSDMD cleavage | CASP4, GSDMD | plos.org |

| Canonical Inflammasome | NF-κB activation, NLRP3 inflammasome priming | NF-κB, NLRP3 | plos.org |

| Execution | Caspase-1 activation, GSDMD pore formation, cell lysis | CASP1, GSDMD N-terminal | plos.org |

Influence on Cell Differentiation Processes

In addition to inducing cell death, this compound exhibits retinoid-like activity by promoting cell differentiation in specific contexts. nih.govroyalsocietypublishing.org This activity is linked to its ability to act as a ligand for retinoid receptors (RAR and RXR). nih.gov

Studies have demonstrated that GGA can induce the differentiation of human promyelocytic leukemia HL-60 cells into neutrophils. royalsocietypublishing.org Similarly, its derivative, 4,5-didehydroGGA, has been shown to inhibit the proliferation of neuroblastoma cells and induce morphological differentiation, causing the formation of neuron-like projections. nih.gov Interestingly, the metabolic derivative 2,3-dihydrogeranylgeranoic acid shows different biological activity; in HL-60 cells, it induces the formation of lipid droplets rather than differentiation into neutrophils, highlighting the specificity of the molecular structure in determining the cellular outcome. tandfonline.comroyalsocietypublishing.org Furthermore, the precursor to GGA, geranylgeraniol (B1671449), has been found to promote the myogenic differentiation of C2C12 myoblast cells.

Contribution to Lipid Metabolism and Related Pathways

As a C20 isoprenoid fatty acid, this compound is intrinsically linked to lipid metabolism. It is an endogenous metabolite synthesized in mammals from farnesyl pyrophosphate (FPP) and geranylgeranyl diphosphate (B83284) (GGPP) via the mevalonate (B85504) pathway. researchgate.net The biosynthesis of GGA from its precursor geranylgeraniol is catalyzed by enzymes such as monoamine oxidase B (MAOB). nih.gov

GGA's role extends beyond its own synthesis. Metabolomic studies on hepatoma cells have shown that GGA can induce a metabolic shift, increasing levels of fructose (B13574) 6-phosphate while decreasing fructose 1,6-diphosphate. This suggests that GGA may redirect cellular energy metabolism from aerobic glycolysis towards mitochondrial respiration. As a polyunsaturated branched-chain fatty acid, GGA can also exert lipotoxic effects, particularly in cancer cells, by inducing ER stress. frontiersin.org This lipotoxicity is a key component of its antitumor activity. mdpi.com Furthermore, the mevalonate pathway, from which GGA is derived, is fundamental for the synthesis of cholesterol and for the crucial post-translational modification of proteins known as prenylation (farnesylation and geranylgeranylation). This process is vital for the function of numerous signaling proteins, including small GTPases like Ras and Rho, which are central to cell proliferation and survival. thegoodscentscompany.com

Interplay with Cholesterol Metabolism and Isoprenoid Pools

This compound is an endogenous metabolite deeply integrated into the mevalonate pathway, the central biosynthetic route for cholesterol and a diverse family of non-steroidal isoprenoids. nih.gov This pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks. nih.gov A key juncture in this pathway is the formation of farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid that stands at a critical metabolic crossroads. nih.govlipidbank.jp

From FPP, the pathway branches significantly. nih.gov One major branch leads to the synthesis of cholesterol via the tail-to-tail condensation of two FPP molecules to form squalene (B77637). nih.govnih.gov The other major branch continues the linear addition of IPP units, with FPP serving as a substrate for geranylgeranyl pyrophosphate (GGPP) synthase to produce the 20-carbon isoprenoid GGPP. nih.govlipidbank.jp This GGPP is the precursor from which this compound is biosynthesized. nih.gov GGPP and FPP are also vital for a post-translational modification process known as protein prenylation, where they are attached to specific proteins, facilitating membrane anchoring and signal transduction. nih.govnih.gov

The distribution of FPP between these competing pathways—cholesterol synthesis and isoprenoid/GGPP synthesis—is tightly regulated. The enzymes that utilize FPP as a substrate, such as squalene synthase (for the cholesterol pathway) and GGPP synthase, have different affinities for FPP. nih.gov This differential affinity means that cellular conditions or pharmacological interventions, such as the use of statins (HMG-CoA reductase inhibitors), can selectively impact these downstream pools. nih.gov For instance, a moderate reduction in mevalonate pathway activity may first impact cholesterol production, followed by a decrease in the GGPP pool, while protein farnesylation is the last to be affected. nih.gov This highlights the intricate balance within the isoprenoid pool, where the availability of precursors for this compound is directly linked to the flux of metabolites toward cholesterol synthesis. nih.govnih.gov

Table 1: Key Molecules in the Interplay between Isoprenoid and Cholesterol Metabolism

| Molecule | Class | Role in Pathway |

|---|---|---|

| Farnesyl Pyrophosphate (FPP) | Isoprenoid (C15) | A central branch point intermediate leading to the synthesis of cholesterol, dolichol, ubiquinone, and GGPP. nih.govlipidbank.jp |

| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid (C20) | A precursor for geranylgeranylated proteins and this compound; synthesized from FPP and IPP. nih.govnih.gov |

| Cholesterol | Steroid | A crucial structural component of cell membranes and a precursor for steroid hormones; its synthesis competes for the FPP pool. nih.govnih.gov |

| Squalene | Triterpene | The immediate precursor to cholesterol, formed by the condensation of two FPP molecules. nih.gov |

Regulation of Energy Metabolism-Related Proteins

This compound has been shown to exert significant influence over cellular energy production by modulating key regulatory proteins. nih.govnih.gov Research demonstrates that treatment with this compound can induce a shift in the energy metabolism of certain cancer cells, such as human hepatoma-derived HuH-7 cells, away from aerobic glycolysis (the Warburg effect) and toward mitochondrial respiration. nih.govnih.gov This metabolic reprogramming is achieved through the rapid upregulation of specific proteins. nih.gov

Two primary protein targets identified are the TP53-induced glycolysis and apoptosis regulator (TIGAR) and the Synthesis of Cytochrome c Oxidase 2 (SCO2) protein. nih.govnih.gov TIGAR functions as a repressor of glycolysis. nih.gov Its upregulation by this compound leads to a decrease in the glycolytic flux. nih.gov This effect is supported by metabolomic analyses which revealed that this compound treatment causes a time-dependent increase in the cellular concentration of fructose 6-phosphate and a corresponding decrease in fructose 1,6-diphosphate, a key product in a committed step of glycolysis. nih.gov

Concurrently, this compound increases the cellular levels of SCO2. nih.govnih.gov SCO2 is an assembly factor essential for the proper formation of Complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain. nih.gov By promoting the function of the electron transport chain, the upregulation of SCO2 enhances the cell's capacity for oxidative phosphorylation. nih.govnih.gov The combined action of upregulating TIGAR and SCO2 effectively reroutes cellular metabolism from a state of high glucose consumption with lactate (B86563) production to a more efficient energy extraction process via mitochondrial respiration. nih.gov

Table 2: Energy Metabolism-Related Proteins Regulated by this compound

| Protein | Function | Effect of this compound | Metabolic Outcome |

|---|---|---|---|

| TIGAR (TP53-induced glycolysis and apoptosis regulator) | Represses glycolysis by lowering the levels of fructose-2,6-bisphosphate. nih.govnih.gov | Upregulation of protein levels. nih.gov | Decreased glycolytic flux. nih.gov |

Geranylgeranic Acid in Diverse Biological Systems

Roles in Plant Biochemistry and Physiology

In plants, the geranylgeranyl molecular framework is fundamental to survival, growth, and interaction with the environment. The synthesis of GGPP is a critical regulatory point in the isoprenoid pathway, channeling this precursor into numerous essential metabolic routes. nih.govfrontiersin.orgnih.gov

Geranylgeranyl diphosphate (B83284) is the universal precursor for the biosynthesis of gibberellins (B7789140), a major class of phytohormones that regulate crucial developmental processes. researchgate.net These processes include seed germination, stem elongation, leaf expansion, and the formation of flowers. ontosight.ai The biosynthetic pathway begins with GGPP and proceeds through a series of enzymatic steps to produce various gibberellin intermediates. ontosight.airesearchgate.net Among these, gibberellic acid (GA3) is one of the most biologically active forms. ontosight.airesearchgate.net The production of gibberellins from GGPP is not exclusive to plants; it is also a well-documented metabolic pathway in some fungi. researchgate.net

GGPP is indispensable for photosynthesis and plant defense through its role as a precursor to key pigments and a wide array of specialized metabolites. frontiersin.orgresearchgate.net

Photosynthetic Pigments: GGPP is a building block for both chlorophylls (B1240455) and carotenoids. frontiersin.orgresearchgate.net The isoprenoid side chain of chlorophyll (B73375), known as the phytyl tail, is derived from the reduction of a geranylgeranyl group attached to the chlorophyllide molecule. frontiersin.org This lipid tail anchors the chlorophyll molecule within the thylakoid membranes of the chloroplast. Furthermore, GGPP is the direct precursor for the entire class of carotenoid pigments, which are essential for light harvesting and protecting the photosynthetic apparatus from photodamage. researchgate.netfrontiersin.org

Specialized Metabolites: Plants produce a vast and diverse arsenal (B13267) of specialized metabolites, many of which originate from GGPP. nih.govfrontiersin.org These compounds, often specific to certain species, are not essential for basic survival but are critical for adapting to environmental challenges. frontiersin.org They can function as defense compounds against herbivores and pathogens (e.g., terpenoid-based oleoresins in conifers), or as attractants for pollinators and seed dispersers. frontiersin.orgnih.govosf.io The diversification of enzymes that use GGPP as a substrate has enabled plants to generate this wide chemical diversity. nih.gov

Table 1: Major Classes of Plant Metabolites Derived from Geranylgeranyl Diphosphate (GGPP)

| Metabolite Class | Specific Examples | Primary Function | Citations |

| Phytohormones | Gibberellins, Abscisic Acid | Growth regulation, development, stress response | frontiersin.orgontosight.airesearchgate.net |

| Photosynthetic Pigments | Chlorophylls (phytyl tail), Carotenoids | Light harvesting, photoprotection | researchgate.netfrontiersin.orgresearchgate.net |

| Diterpenoid Resins | Components of Oleoresin | Defense against pathogens and herbivores | frontiersin.orgresearchgate.net |

| Other Specialized Metabolites | Various Diterpenes | Defense, signaling, allelopathy | nih.govfrontiersin.org |

The enzymes responsible for synthesizing GGPP, known as geranylgeranyl diphosphate synthases (GGPPS), have undergone significant evolutionary changes in plants. nih.govfrontiersin.org Analysis of GGPPS homologs across photosynthetic organisms reveals that the expansion and functional divergence of the GGPPS gene family began early in the evolution of land plants, with multiple paralogous genes already present in mosses like Physcomitrella patens. nih.govplantae.orgnih.gov

This gene duplication and subsequent diversification allowed for neo- and subfunctionalization, where new enzymatic functions evolved or the original function was partitioned among the duplicated genes. nih.gov For instance, in gymnosperms, the evolution of GGPPS enzymes may have optimized the production of both primary metabolites (like chlorophylls) and specialized defense compounds. nih.govfrontiersin.org In angiosperms, a different strategy emerged, often utilizing a combination of GGPPS with small subunit proteins (SSUs) to modulate the production of different terpenoid precursors. oup.complantae.org This evolutionary plasticity in the GGPPS family has been a key driver in the chemical diversity of plant terpenoids. nih.govplantae.org

Table 2: Evolutionary Expansion of the GGPPS Gene Family in Plants

| Plant Lineage | Representative Species | Key Evolutionary Feature of GGPPS | Citations |

| Green Algae | Various | Contains ancestral GGPPS forms | frontiersin.org |

| Nonvascular Plants (Mosses) | Physcomitrella patens | Early expansion of GGPPS paralogs | nih.govfrontiersin.orgnih.gov |

| Gymnosperms | Picea abies (Spruce) | Neofunctionalization for specialized metabolism (e.g., oleoresin) | nih.govresearchgate.net |

| Angiosperms | Arabidopsis thaliana | Lineage-specific expansion and subfunctionalization; use of SSU proteins | nih.govoup.complantae.org |

Biosynthesis of Photosynthetic Pigments and Specialized Metabolites

Functions in Microbial Metabolism and Cell Biology

Microorganisms exhibit immense metabolic diversity, capable of utilizing a wide range of organic and inorganic compounds. libretexts.orgnumberanalytics.com Within this context, pathways involving geranylgeranyl compounds play significant roles.

In fungi, the biosynthesis of gibberellic acid from GGPP is a prominent example, with the fungus Gibberella fujikuroi being a preferred industrial source for this plant growth hormone. researchgate.net This highlights a shared metabolic pathway with plants for producing a complex secondary metabolite.

In the bacterial kingdom, the metabolism of isoprenoids is also crucial. For example, in Mycobacterium tuberculosis, enzymes like CYP124 show a preference for oxidizing methyl-branched lipids, which are structurally related to isoprenoids. ebi.ac.uk This suggests a role for such enzymes in the processing of relevant bacterial lipids. Furthermore, the broader metabolic capabilities of gut microbes allow them to process a variety of host-derived molecules, including those with antioxidant properties, which can influence the host-microbe interface. nih.govnih.gov While direct metabolism of geranylgeranic acid by specific gut microbes is an area for further research, their capacity to transform complex organic molecules is well-established. libretexts.orgnih.gov

Advanced Research Methodologies for Studying Geranylgeranic Acid

Isotopic Labeling Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov At its core, MFA utilizes stable isotope tracers, such as Carbon-13 (¹³C), to follow the path of atoms from a central carbon source through various metabolic pathways. nih.govd-nb.infomdpi.com In the context of Geranylgeranic acid, researchers can feed cells a ¹³C-labeled substrate, like [U-¹³C]glucose or ¹³C-labeled mevalonolactone (B1676541). d-nb.infonih.govibb.waw.pl As the cells metabolize this tracer, the ¹³C atoms are incorporated into downstream intermediates of the isoprenoid pathway and ultimately into this compound itself. mdpi.com

The biosynthesis of GGA from mevalonic acid in mammals has been confirmed using isotopomer spectral analysis with ¹³C-labeled mevalonolactone in cultured hepatoma cells. nih.gov By measuring the mass distribution of these labeled metabolites, typically with a mass spectrometer, scientists can decipher the flow of carbon and determine the relative contributions of different biosynthetic routes to GGA production. nih.govd-nb.info A critical assumption for many MFA studies is that the system has reached a metabolic and isotopic steady state, where the concentrations of metabolites and their isotopic labeling patterns are constant over time. nih.govd-nb.info This allows for robust calculation of the metabolic fluxes that define the synthesis of this compound.

| Isotopic Tracer | Typical Application in Isoprenoid Pathway Analysis | Reference |

|---|---|---|

| [U-¹³C]Glucose | General tracer for central carbon metabolism feeding into both the MEP and Mevalonate (B85504) pathways. | d-nb.info |

| [1,2-¹³C₂]Glucose | Used to differentiate fluxes through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, a key upstream pathway. | nih.gov |

| ¹³C-Mevalonolactone | Directly traces the mevalonate pathway's contribution to isoprenoid synthesis, including GGA. | nih.govibb.waw.pl |

| ¹³C-D-xylulose | Used to specifically trace the MEP pathway in organisms where it is active, such as plants and bacteria. | ibb.waw.pl |

Mass Spectrometry-Based Metabolomics for Identification and Quantification

Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. nih.gov Mass spectrometry (MS) is a cornerstone of metabolomics, prized for its high sensitivity, selectivity, and speed, which enables the detection and quantification of a vast number of compounds from complex biological samples. d-nb.info MS-based methods have been instrumental in the study of this compound, facilitating its definitive identification and measurement in various biological matrices. For instance, the presence of endogenous GGA in different rat tissues, such as the liver and cerebrum, was unequivocally demonstrated using liquid chromatography-mass spectrometry. nih.gov

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a leading analytical technique for studying this compound and its precursors. mdpi.comresearchgate.net This method combines the high-resolution separation capabilities of UHPLC with the specificity and sensitivity of tandem mass spectrometry. chromatographyonline.com A study on hepatocellular carcinoma cells utilized UHPLC coupled to time-of-flight mass spectrometry (UHPLC/TOF-MS) to analyze changes in metabolites, including this compound. nih.gov

Methods developed for the direct precursors of GGA, such as geranylgeranyl pyrophosphate (GGPP), are highly relevant. mdpi.comresearchgate.net These methods typically employ reversed-phase chromatography on a C18 column to separate the isoprenoids. mdpi.comresearchgate.net The mobile phase often consists of an aqueous component, such as ammonium (B1175870) carbonate or ammonium hydroxide (B78521), and an organic component like acetonitrile (B52724) and/or methanol. mdpi.comresearchgate.net For detection, negative mode electrospray ionization (ESI) is frequently used, as it is effective for ionizing the phosphate and carboxyl groups present in isoprenoid pyrophosphates and acids. mdpi.comnih.gov The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.netresearchgate.net

| Parameter | Description from Isoprenoid Analysis Literature | Reference |

|---|---|---|

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | researchgate.net |

| Column | Reversed-phase C18 (e.g., ACCQ-TAG Ultra C18, Poroshell EC-C18) | mdpi.comresearchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) | mdpi.comresearchgate.net |

| Mobile Phase B | Organic solvent (e.g., 0.1% ammonium hydroxide in acetonitrile/methanol) | mdpi.comresearchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Targeted Selected Ion Monitoring (tSIM) | nih.govresearchgate.net |

To ensure that measurements of this compound and related isoprenoids are reliable and accurate, the analytical methods must be rigorously developed and validated. mdpi.comnih.gov This process involves assessing several key performance characteristics. A validated LC-MS/MS method for key isoprenoid pyrophosphates demonstrated high accuracy (85–115%) and precision (<15% RSD). mdpi.comresearchgate.net For absolute quantification, an isotope dilution mass spectrometry (IDMS) approach using fully ¹³C-labeled internal standards is considered the gold standard, as it corrects for variations in sample extraction and instrument response. nih.gov

Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. Correlation coefficients (r²) are typically expected to be 0.99 or better. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. For key isoprenoid precursors, LOQs in the low ng/mL or sub-pmol range have been achieved. mdpi.comnih.govresearchgate.net

Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing samples with a known amount of spiked analyte. mdpi.comresearchgate.net

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is typically evaluated at intra-day (within one day) and inter-day (between days) levels and expressed as the relative standard deviation (RSD). mdpi.comnih.gov

Recovery: The efficiency of the analyte extraction process from the biological matrix. mdpi.comresearchgate.net

| Validation Parameter | Typical Acceptance Criteria for Isoprenoid Methods | Reference |

|---|---|---|

| Accuracy | 85–115% of nominal concentration | mdpi.comresearchgate.net |

| Precision (RSD) | < 15% | mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.04 ng/mL for GPP, FPP, GGPP | mdpi.com |

| Recovery | 40–90% | mdpi.comresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.998 | mdpi.com |

Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)

Enzymatic Assays and Kinetic Characterization

Understanding the biosynthesis of this compound requires the study of the enzymes that catalyze its formation. Enzymatic assays are used to measure the activity of these enzymes, such as geranylgeranyl diphosphate (B83284) synthase (GGPPS), which produces the C20 precursor GGPP. nih.gov These assays allow for the determination of key kinetic parameters, providing insight into enzyme efficiency and substrate affinity. nih.govbiorxiv.org

Several assay formats are employed. A common non-radioactive method is a spectrophotometric coupled assay that continuously measures the production of pyrophosphate (PPi), a stoichiometric byproduct of the condensation reaction catalyzed by GGPPS. nih.govcsic.es Alternatively, radioactive assays use a labeled substrate, such as [1-¹⁴C]isopentenyl pyrophosphate (IPP). frontiersin.orgmpg.de After the reaction, the labeled product is often hydrolyzed to its corresponding alcohol (geranylgeraniol) and quantified using techniques like thin-layer chromatography (TLC) or radio-gas chromatography. frontiersin.orgmpg.de

Kinetic characterization involves determining parameters such as:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ). It serves as an indicator of the enzyme's apparent affinity for its substrates (e.g., IPP, DMAPP, FPP). nih.govbiorxiv.org

Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with substrate. biorxiv.org

kcat (turnover number): The number of substrate molecules converted to product per enzyme active site per unit of time.

| Enzyme | Organism | Substrate | Kₘ (μM) | Reference |

|---|---|---|---|---|

| SlG1 (GGPPS) | Solanum lycopersicum (Tomato) | IPP | 16.0 ± 1.8 | biorxiv.org |

| SlG1 (GGPPS) | Solanum lycopersicum (Tomato) | DMAPP | 11.0 ± 1.1 | biorxiv.org |

| GGPPS | Erwinia uredovora | FPP | 2.4 | nih.gov |

| GGPPS | Erwinia uredovora | GPP | 1.2 | nih.gov |

Structural Biology Approaches for Enzyme-Ligand Interactions

Structural biology, particularly X-ray crystallography, provides atomic-level, three-dimensional (3D) models of enzymes. upenn.eduinflibnet.ac.in These structures are invaluable for understanding how an enzyme functions, how it recognizes its specific substrate, and the chemical mechanism of its catalytic reaction. nih.gov For the this compound pathway, structural studies of GGPPS have been particularly insightful. frontiersin.orgnih.gov

The crystal structure of GGPPS enzymes reveals a conserved architecture, typically composed of multiple α-helices. frontiersin.orgnih.gov The active site is characterized by two highly conserved aspartate-rich motifs, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). csic.esnih.gov These motifs are crucial for binding the diphosphate moiety of the substrates, a process mediated by magnesium ions. csic.es The 3D structure also reveals a deep hydrophobic tunnel or pocket that accommodates the growing hydrocarbon chain of the isoprenoid. The size and character of this pocket, dictated by the amino acid residues lining it, are what ultimately determine the length of the final product. frontiersin.orgkyoto-u.ac.jp For example, structural and mutagenesis studies on the GGPPS enzyme CrtE from Synechococcus sp. PCC 7002 showed that mutating residues Met-87 and Ser-88, located near the FARM motif, changed the enzyme's product from C₂₀-GGPP to C₁₅-FPP or even the longer C₂₅-GFPP. frontiersin.org Studying enzymes crystallized with substrate analogs or inhibitors (enzyme-ligand complexes) provides a snapshot of the binding mode, highlighting the precise interactions that govern catalysis. nih.govbiorxiv.orgpnas.org

| Structural Feature of GGPPS | Function | Reference |

|---|---|---|

| α-Helical Fold | Forms the core scaffold of the enzyme. | frontiersin.org |

| Dimer Interface | Interaction surface between two enzyme subunits, often required for stability and activity. | nih.gov |

| Aspartate-Rich Motifs (FARM/SARM) | Located in the active site; bind the diphosphate group of substrates via Mg²⁺ ions. | csic.esnih.gov |

| Hydrophobic Elongation Pocket | Accommodates the growing isoprenoid chain and determines final product length. | frontiersin.orgkyoto-u.ac.jp |

| Chain-Length Determining Residues | Specific amino acids at the base of the hydrophobic pocket that act as a "ruler". | frontiersin.org |

Genetic Perturbation and Gene Expression Profiling in Model Systems

To validate gene function and understand metabolic regulation in a living organism, researchers employ genetic perturbation strategies. biorxiv.org These involve modifying the expression of specific genes in model systems like yeast, bacteria, or plants and observing the resulting biochemical changes. Techniques like gene knockout, where a target gene is deleted, are used to confirm the role of an enzyme in a pathway. For instance, knockout mutants of GGPPS genes in tomato were created to investigate their specific roles in carotenoid biosynthesis. biorxiv.org Conversely, overexpressing a gene can be used to test if it is a rate-limiting step in a pathway. Site-directed mutagenesis, which alters specific amino acids within a protein, is a powerful tool to test hypotheses generated from structural studies, as was done to confirm the function of chain-length-determining residues in the CrtE enzyme. frontiersin.org

Complementing these approaches is gene expression profiling, which measures the activity (transcription level) of thousands of genes at once using methods like RNA-sequencing (RNA-Seq). researchgate.net By comparing the gene expression profiles of cells under different conditions, researchers can identify which genes involved in the this compound pathway are switched on or off. For example, transcriptomic analysis of the fungus Gibberella fujikuroi revealed that the expression of its GGPPS gene is not significantly affected by nitrogen or carbon levels in the growth medium. nih.gov Such studies provide a global view of how the biosynthesis of this compound is regulated at the genetic level and can uncover new regulatory factors and pathway connections. researchgate.netresearchgate.net

| Method | Model System | Finding Related to Isoprenoid Pathway | Reference |

|---|---|---|---|

| Gene Knockout | Tomato (Solanum lycopersicum) | Knocking out specific GGPPS isoforms (slg2, slg3) affects carotenoid levels, confirming their in vivo function. | biorxiv.org |

| Site-Directed Mutagenesis | E. coli (expressing cyanobacterial CrtE) | Mutating specific residues (M87, S88) in GGPPS altered the product chain length from C₂₀ to C₁₅ or C₂₅. | frontiersin.org |

| Gene Expression Analysis (Transcription) | Gibberella fujikuroi | The GGPPS gene (ggs) is not subject to nitrogen or carbon catabolite repression. | nih.gov |

| Genetic Screen & Mutant Isolation | Yeast (Saccharomyces cerevisiae) | Mutants in the TATA binding protein SPT15 were found to increase overall isoprenoid flux. | researchgate.net |

| Transcriptomics (RNA-Seq) | Taxus cuspidata | Higher paclitaxel (B517696) content in cultivated vs. wild species was linked to differential expression of pathway genes. | researchgate.net |

Cell-Based Functional Assays for Mechanistic Elucidation

The intricate molecular mechanisms through which this compound (GGA) exerts its biological effects are actively investigated using a variety of sophisticated cell-based functional assays. These in vitro techniques are crucial for dissecting the signaling pathways, cellular processes, and molecular targets modulated by GGA. By utilizing specific cell lines, researchers can observe and quantify the compound's impact on fundamental cellular behaviors such as proliferation, survival, differentiation, and gene expression, thereby piecing together its mechanism of action.

Apoptosis and Programmed Cell Death Assays

A significant area of research focuses on the ability of GGA and its related precursors, like geranylgeraniol (B1671449) (GGO), to induce programmed cell death, particularly in cancer cells. Various assays are employed to detect and quantify apoptosis.

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. Assays that detect this fragmentation have demonstrated that GGO, a precursor to GGA, is a potent inducer of apoptosis in multiple human tumor cell lines, including the myeloid leukemia cell lines HL-60 and K562. nih.govnih.gov

Mitochondrial Membrane Potential Assays: Early apoptotic events often involve the disruption of mitochondrial function. Studies on the human hepatoma cell line, HuH-7, have used specific dyes to measure mitochondrial membrane potential. These assays revealed that GGA causes a rapid and dose-dependent loss of mitochondrial membrane potential, indicating that its apoptotic mechanism involves the intrinsic mitochondrial pathway. lipidbank.jp

Caspase Activity Assays: Apoptosis is executed by a cascade of cysteine proteases called caspases. Fluorometric or luminescent assays, such as the Caspase-Glo assay, measure the activity of specific caspases. Research has shown that GGO potently activates caspase-3-like activity in human leukemia U937 cells. lipidbank.jp Similarly, studies using caspase 3/7 assays have detected apoptosis in cells treated with agents that are functionally antagonized by geranylgeraniol, confirming the role of the mevalonate pathway in regulating caspase-mediated cell death. researchgate.netresearchgate.net

Pyroptosis Detection: Beyond classical apoptosis, GGA has been found to induce a form of inflammatory programmed cell death known as pyroptosis in human hepatoma-derived cell lines. nih.gov This mechanism is investigated by measuring the activation of specific inflammatory caspases (e.g., caspase-4 in humans) and analyzing downstream events related to the endoplasmic reticulum (ER) stress response and Toll-like receptor 4 (TLR4) signaling. nih.gov

Cell Viability and Proliferation Assays

To assess the cytostatic or cytotoxic effects of GGA, researchers commonly employ assays that measure cell viability and proliferation rates.

Metabolic Viability Assays: Assays like the CellTiter-Blue assay measure the metabolic activity of cells as an indicator of viability. In human gingival fibroblasts, this assay was used to show that while the bisphosphonate zoledronic acid decreased cell viability, co-administration with geranylgeraniol restored viability to control levels, highlighting its role in the mevalonate pathway. researchgate.net

Dye-Based Proliferation Assays: The sulforhodamine B (SRB) assay is a colorimetric assay that relies on the binding of the dye to total cellular protein content, providing an estimate of cell number. It has been used to determine the impact of geranylgeraniol on the proliferation of ovarian cancer cell lines like Ovcar-8 and Ovcar-3. worktribe.com

Gene and Protein Expression Analysis

Understanding how GGA alters cellular function requires analyzing its effects on gene and protein expression.

Reporter Gene Assays: To determine if GGA can act as a signaling molecule for nuclear receptors, reporter gene assays are utilized. In these systems, a reporter gene is placed under the control of a specific receptor's response element. Studies have shown that GGA and its derivatives can activate retinoid receptors (RAR and RXR), demonstrating that it functions as an acyclic retinoid and can regulate gene expression in a manner similar to natural retinoids like all-trans retinoic acid. nih.gov

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes. In human gingival fibroblasts, qRT-PCR analysis revealed that geranylgeraniol could reverse the zoledronic acid-induced expression of genes involved in angiogenesis, such as vascular endothelial growth factor A (VEGF A) and bone morphogenic protein 2 (BMP2). researchgate.net

Western Blotting: This immunoassay technique is used to detect and quantify specific proteins. It has been employed to show that GGO treatment of HL-60 cells leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and the oncoprotein c-Myc within hours. nih.gov Western blotting is also used to analyze the phosphorylation status of signaling proteins, such as Heat-Shock Factor 1 (HSF1), and the translocation of proteins like Protein Kinase C delta (PKCδ) from the cytosol to cellular membranes, indicating pathway activation. nih.gov

Cell Differentiation Assays

As an acyclic retinoid, GGA is implicated in processes of cellular differentiation, a key therapeutic strategy for certain cancers like acute myeloid leukemia (AML). nih.govmdpi.comhaematologica.org

Flow Cytometry for Surface Markers: A primary method for assessing myeloid differentiation is through flow cytometry, which quantifies the expression of cell surface differentiation markers. For instance, the upregulation of markers like CD11b and CD38 on the surface of leukemia cells (e.g., HL-60) is a well-established indicator of their maturation into granulocytes, a process that can be induced by retinoids. researchgate.net While all-trans retinoic acid is the archetypal differentiation agent, the ability of GGA to act as a retinoid receptor ligand suggests its potential to be studied using these same assays. nih.gov

Signal Transduction Pathway Analysis

To pinpoint the specific signaling cascades affected by GGA, researchers use assays that measure the activity of key pathway components.

Table 1: Summary of Cell-Based Functional Assays Used to Study this compound (GGA) and its Precursors

| Assay Type | Cell Line(s) | Observed Effect of GGA/Precursor | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Mitochondrial Membrane Potential Assay | HuH-7 (Human Hepatoma) | Induces rapid, dose-dependent loss of mitochondrial membrane potential. | Apoptosis is induced via the intrinsic mitochondrial pathway. | lipidbank.jp |

| Caspase 3/7 Activity Assay | Human Gingival Fibroblasts | Geranylgeraniol reverses the effects of zoledronic acid, which induces caspase activity. | GGA/GGO is essential for cell survival via the mevalonate pathway, preventing apoptosis. | researchgate.net |

| Reporter Gene Assay | Not specified | Activates retinoid receptors (RAR and RXR). | GGA functions as an acyclic retinoid, capable of directly regulating gene expression. | nih.gov |

| Western Blot | HL-60 (Human Leukemia) | Decreased expression of c-myc and bcl-2 proteins. | Apoptosis induction involves the downregulation of key oncogenic and anti-apoptotic proteins. | nih.gov |

| PKC Translocation/Activity Assay | Rat Heart Cells | Geranylgeranylacetone (a GGA derivative) causes translocation and activation of PKCδ. | Activates specific PKC isoforms, leading to downstream signaling for cardioprotection. | nih.gov |

| qRT-PCR | Human Gingival Fibroblasts | Geranylgeraniol reduces the expression of VEGF A and BMP2. | Modulates gene expression related to angiogenesis. | researchgate.net |

Theoretical Frameworks and Future Research Directions

Conceptual Models of Geranylgeranic Acid's Multifaceted Actions

This compound (GGA), an acyclic diterpenoid, operates through a complex and multifaceted mechanism, influencing a variety of cellular processes. dovepress.com Current conceptual models suggest that its actions are not mediated by a single receptor but rather through its integration into and modulation of several key metabolic and signaling pathways.

One prominent model centers on its role within the mevalonate (B85504) pathway, from which it is derived. smolecule.com GGA is a metabolite of geranylgeranyl pyrophosphate (GGPP), a crucial intermediate for the synthesis of a wide array of essential molecules. nih.govbiorxiv.org GGPP itself is a precursor for protein geranylgeranylation, a post-translational modification vital for the function of small GTPases like those in the Ras superfamily, which are key regulators of cell signaling, cytoskeletal organization, and intracellular transport. researchgate.net The biosynthesis of GGA from mevalonic acid has been confirmed in mammals, including humans. nih.govnih.gov

Another significant conceptual framework for GGA's action involves its interaction with cellular signaling cascades, particularly those related to cell fate. Research indicates that GGA can induce cell death in certain cancer cells, such as hepatocellular carcinoma, through mechanisms that may involve pyroptosis initiated by Toll-like receptor 4 (TLR4) signaling and subsequent endoplasmic reticulum (ER) stress responses. nih.govnih.gov This suggests a role for GGA in modulating inflammatory and cell death pathways. smolecule.com Furthermore, some studies propose that GGA can shift cancer cell metabolism from aerobic glycolysis towards mitochondrial respiration, indicating an influence on cellular bioenergetics. dovepress.comnih.gov

The structural similarity of GGA to other isoprenoids like farnesyl acid and geranyl acid places it within a broader family of molecules with diverse biological activities. smolecule.com However, its specific 20-carbon structure imparts unique properties and functions. smolecule.com The multifaceted actions of GGA can be conceptualized as a hub where lipid metabolism, protein modification, and cellular signaling intersect, leading to a range of physiological and pathological outcomes.

Unexplored Biological Functions and Regulatory Networks

Despite growing interest, many of the biological functions and regulatory networks governed by this compound (GGA) remain largely unexplored. The observation that GGPP synthase activity in some tissues, like the rat brain, is significantly higher than the activity of protein geranylgeranyltransferases suggests that GGPP and its metabolites, including GGA, may have important cellular roles beyond protein prenylation that are yet to be discovered. nih.gov

Future research should focus on identifying novel protein targets and binding partners for GGA to elucidate its molecular mechanisms. While its effects on certain cancer cells are being studied, its role in normal physiological processes in various tissues is still poorly understood. For instance, the presence of endogenous GGA in the liver, testis, and cerebrum of rats points to potential functions in these organs that warrant further investigation. nih.gov

The regulatory networks influenced by GGA are likely to be complex and tissue-specific. Understanding how GGA levels are regulated and how, in turn, GGA modulates gene expression is a critical area for future inquiry. This includes investigating its potential interactions with transcription factors and its role in epigenetic modifications. The connection between GGA and the Nrf2 regulatory network, which is involved in oxidative stress response, has been suggested and represents a promising avenue for research. plymouth.ac.uk Furthermore, exploring the interplay between GGA and other metabolic pathways, beyond the mevalonate pathway, could reveal new regulatory circuits. For instance, its influence on amino acid and lipid metabolism warrants a more in-depth analysis. dovepress.com